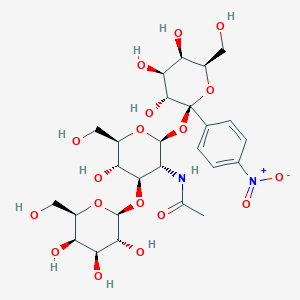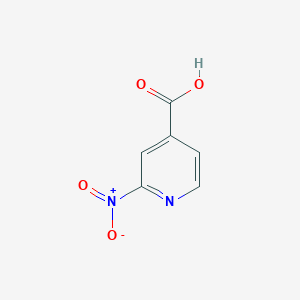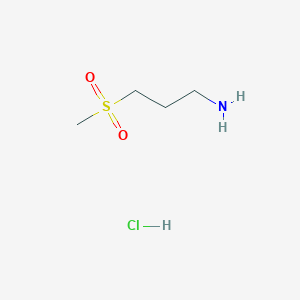
4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside, also known as ONPG, is an artificial substrate used in biochemical research to detect the presence of beta-galactosidase enzyme. The substrate is hydrolyzed by beta-galactosidase, leading to the release of a yellow-colored product that can be easily measured spectrophotometrically.
Wirkmechanismus
4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside is hydrolyzed by beta-galactosidase, leading to the release of 4-nitrophenol and galactose. The hydrolysis reaction is pH-dependent and occurs at a pH range of 6.5 to 8.0. The release of 4-nitrophenol leads to the formation of a yellow-colored product that can be measured spectrophotometrically at 420 nm. The rate of hydrolysis is proportional to the enzyme activity and can be used to determine the specific activity of beta-galactosidase.
Biochemische Und Physiologische Effekte
4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside has no known biochemical or physiological effects in biological systems. The substrate is inert and does not interact with other molecules in the cell. The yellow-colored product formed during the hydrolysis reaction is also non-toxic and does not interfere with cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside has several advantages as a substrate for beta-galactosidase assay. The substrate is easy to prepare and can be stored for a long time without losing its activity. The assay is also simple and can be performed in a short time with minimal equipment. The yellow-colored product formed during the hydrolysis reaction is stable and can be measured spectrophotometrically at different time points.
However, 4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside has some limitations as a substrate for beta-galactosidase assay. The substrate is not suitable for the detection of intracellular enzyme activity since it cannot penetrate the cell membrane. The assay is also not specific for beta-galactosidase since other enzymes can hydrolyze 4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside. The detection of beta-galactosidase activity using 4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside is also not suitable for high-throughput screening since the assay requires spectrophotometric measurement.
Zukünftige Richtungen
4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside has been widely used as a substrate for beta-galactosidase assay for several decades. However, there is still room for improvement in the assay. One direction for future research is the development of new substrates that can penetrate the cell membrane and detect intracellular enzyme activity. Another direction is the development of high-throughput screening methods that can detect beta-galactosidase activity in a large number of samples simultaneously. The use of 4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside in combination with other substrates and detection methods may also improve the sensitivity and specificity of the assay.
Synthesemethoden
4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside can be synthesized by the reaction of 4-nitrophenol with galactose-1-phosphate and N-acetylglucosamine in the presence of beta-galactosidase. The reaction leads to the formation of 4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside, which can be purified by chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside is widely used in biochemical research to detect the presence of beta-galactosidase enzyme. The enzyme is commonly found in bacteria, yeast, and mammalian cells, where it plays a crucial role in lactose metabolism. The detection of beta-galactosidase activity using 4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside is a simple and reliable method that allows the quantification of enzyme activity in different biological samples. The assay can be used to study the regulation of beta-galactosidase expression, the effect of different compounds on enzyme activity, and the screening of mutant strains with altered enzyme activity.
Eigenschaften
CAS-Nummer |
124098-14-2 |
|---|---|
Produktname |
4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside |
Molekularformel |
C26H38N2O18 |
Molekulargewicht |
666.6 g/mol |
IUPAC-Name |
N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-(4-nitrophenyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C26H38N2O18/c1-9(32)27-15-22(44-25-21(38)19(36)16(33)12(6-29)43-25)18(35)13(7-30)42-24(15)46-26(10-2-4-11(5-3-10)28(40)41)23(39)20(37)17(34)14(8-31)45-26/h2-5,12-25,29-31,33-39H,6-8H2,1H3,(H,27,32)/t12-,13-,14-,15-,16+,17+,18-,19+,20+,21-,22-,23-,24+,25+,26+/m1/s1 |
InChI-Schlüssel |
PKKBZODRBKXRRW-YFJIGQAWSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@]2([C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)C3=CC=C(C=C3)[N+](=O)[O-])CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OC2(C(C(C(C(O2)CO)O)O)O)C3=CC=C(C=C3)[N+](=O)[O-])CO)O)OC4C(C(C(C(O4)CO)O)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OC2(C(C(C(C(O2)CO)O)O)O)C3=CC=C(C=C3)[N+](=O)[O-])CO)O)OC4C(C(C(C(O4)CO)O)O)O |
Andere CAS-Nummern |
124098-14-2 |
Synonyme |
4-nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside NGGG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B52985.png)



